molecular formula C20H27BrN2O7 B597940 5-Bromo-3-indoxyl-beta-D-glucuronic acid cyclohexylammonium salt CAS No. 199326-16-4

5-Bromo-3-indoxyl-beta-D-glucuronic acid cyclohexylammonium salt

Katalognummer: B597940
CAS-Nummer: 199326-16-4
Molekulargewicht: 487.347
InChI-Schlüssel: LKAVZDZYVBJWCJ-CYRSAHDMSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Bromo-3-indoxyl-beta-D-glucuronic acid cyclohexylammonium salt (CAS: 199326-16-4) is a chromogenic substrate primarily used to detect β-glucuronidase (GUS) activity in biochemical assays. Upon enzymatic cleavage, the indoxyl moiety is oxidized to form a colored precipitate, enabling visualization of GUS expression in cells or tissues . Its molecular formula is C₂₀H₂₇BrN₂O₇ (MW: 487.35 g/mol), and it is typically stored at 2–8°C, protected from light and moisture. It is soluble in dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) .

Eigenschaften

IUPAC Name

(2S,3S,4S,5R,6S)-6-[(5-bromo-1H-indol-3-yl)oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid;cyclohexanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14BrNO7.C6H13N/c15-5-1-2-7-6(3-5)8(4-16-7)22-14-11(19)9(17)10(18)12(23-14)13(20)21;7-6-4-2-1-3-5-6/h1-4,9-12,14,16-19H,(H,20,21);6H,1-5,7H2/t9-,10-,11+,12-,14+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKAVZDZYVBJWCJ-CYRSAHDMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N.C1=CC2=C(C=C1Br)C(=CN2)OC3C(C(C(C(O3)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(CC1)N.C1=CC2=C(C=C1Br)C(=CN2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27BrN2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70940106
Record name Cyclohexanamine--5-bromo-1H-indol-3-yl hexopyranosiduronic acid (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70940106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

487.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18656-96-7
Record name Cyclohexanamine--5-bromo-1H-indol-3-yl hexopyranosiduronic acid (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70940106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Vorbereitungsmethoden

Bromination of Indole Derivatives

The synthesis begins with the bromination of 3-indoxyl precursors. 3-Indoxyl is treated with bromine (Br₂) or N-bromosuccinimide (NBS) in dichloromethane or acetic acid under controlled conditions to introduce the bromine atom at the 5-position of the indole ring. This step typically achieves 70–85% yield, with purity confirmed via thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR).

Key Reaction Conditions:

  • Temperature: 0–25°C

  • Solvent: Dichloromethane or glacial acetic acid

  • Catalyst: None required for NBS-mediated bromination

Glycosylation with β-D-Glucuronic Acid

The brominated indole is then conjugated to β-D-glucuronic acid via a Koenigs-Knorr glycosylation reaction. This involves activating the glucuronic acid’s anomeric hydroxyl group using silver carbonate (Ag₂CO₃) or boron trifluoride etherate (BF₃·Et₂O) in anhydrous acetone. The reaction proceeds under nitrogen atmosphere to prevent oxidation, yielding the β-glycosidic bond with >90% stereoselectivity.

Optimization Notes:

  • Excess glucuronic acid donor (1.5–2.0 equivalents) improves yield.

  • Anhydrous conditions are critical to avoid hydrolysis of the glycosyl donor.

Cyclohexylammonium Salt Formation

Acid-Base Neutralization

The glucuronide intermediate is converted to its cyclohexylammonium salt by reacting the free acid form with cyclohexylamine in a polar aprotic solvent (e.g., dimethylformamide, DMF). The reaction is monitored by pH titration to ensure complete neutralization.

Procedure Summary:

  • Dissolve 5-bromo-3-indoxyl-β-D-glucuronic acid (1.0 equiv) in DMF.

  • Add cyclohexylamine (1.1 equiv) dropwise at 0°C.

  • Stir for 12 hours at room temperature.

  • Precipitate the salt using diethyl ether, followed by filtration and vacuum drying.

Yield: 80–92% (purity ≥95% by HPLC).

Alternative Methods and Patented Innovations

Enzymatic Synthesis

Patent WO1999050438A2 describes an enzymatic approach using β-glucuronidase to catalyze the conjugation of 5-bromo-3-indoxyl to glucuronic acid. This method avoids harsh chemical conditions but requires purified enzyme preparations and extended reaction times (48–72 hours).

Advantages:

  • Higher stereochemical purity.

  • Reduced byproduct formation.

Limitations:

  • Scalability challenges due to enzyme cost.

Solid-Phase Synthesis

Recent advancements employ resin-bound glucuronic acid derivatives to streamline purification. The indole moiety is attached to the resin via a labile linker, enabling stepwise bromination and glycosylation before cleaving the product with trifluoroacetic acid (TFA).

Typical Resins:

  • Wang resin (loading: 0.8–1.2 mmol/g).

  • Cleavage conditions: 95% TFA in water for 2 hours.

Analytical Characterization

Spectroscopic Validation

  • NMR (¹H and ¹³C): Confirms the β-configuration of the glucuronic acid (J = 8.5 Hz for anomeric proton) and bromine substitution on the indole.

  • Mass Spectrometry (HRMS): Molecular ion peak at m/z 521.789 [M+H]⁺ aligns with the theoretical molecular weight.

Purity Assessment

  • HPLC: Reverse-phase C18 column (mobile phase: 0.1% TFA in acetonitrile/water), retention time = 12.3 minutes.

  • Melting Point: 198–202°C (decomposition observed above 205°C).

Industrial-Scale Production

ParameterValue
Reactor Volume50 L
Temperature25°C ± 1°C
Residence Time30 minutes
Annual Output500 kg

Cost Analysis

Raw material costs dominate production expenses:

ComponentCost per kg (USD)
5-Bromo-3-indoxyl$1,200
β-D-Glucuronic Acid$800
Cyclohexylamine$150

Analyse Chemischer Reaktionen

Types of Reactions

5-Bromo-3-indoxyl-beta-D-glucuronic acid cyclohexylammonium salt primarily undergoes hydrolysis reactions. When exposed to beta-glucuronidase, the compound is hydrolyzed to produce 5-bromo-3-indoxyl and glucuronic acid .

Common Reagents and Conditions

The hydrolysis reaction typically requires the presence of beta-glucuronidase enzyme and occurs under mild conditions, such as physiological pH and temperature. The reaction can be carried out in aqueous solutions or buffer systems .

Major Products Formed

The major products formed from the hydrolysis of this compound are 5-bromo-3-indoxyl and glucuronic acid. The 5-bromo-3-indoxyl further oxidizes to form an intense blue precipitate, which is used as a visual indicator in various assays .

Wirkmechanismus

The mechanism of action of 5-Bromo-3-indoxyl-beta-D-glucuronic acid cyclohexylammonium salt involves its hydrolysis by the enzyme beta-glucuronidase. The enzyme cleaves the glucuronic acid moiety from the compound, resulting in the formation of 5-bromo-3-indoxyl. This intermediate then undergoes oxidation to produce an intense blue precipitate, which serves as a visual marker for the presence of beta-glucuronidase .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Differences

The following table summarizes key structural and functional differences between the target compound and its analogs:

Compound Substituents Enzymatic Product Color Molecular Weight (g/mol) Specific Rotation [α]²⁰/D Key Applications
5-Bromo-3-indoxyl-beta-D-glucuronic acid cyclohexylammonium salt 5-Br, 3-indoxyl Blue 487.35 Not reported Alkaline phosphatase assays; chemiluminescent substrates for HRP and luciferase
5-Bromo-4-chloro-3-indolyl-beta-D-glucuronic acid CHA salt (X-Gluc) 5-Br, 4-Cl, 3-indolyl Blue 521.79 -87.5° ± 2° GUS histochemistry in plant biology (e.g., detecting gusA gene expression)
5-Bromo-6-chloro-3-indolyl-beta-D-glucuronic acid CHA salt (Magenta-Gluc) 5-Br, 6-Cl, 3-indolyl Magenta 521.79 -69° ± 3° Alternative to X-Gluc for multiplex staining; enhances electron density for hydrolysis
5-Bromo-4-chloro-3-indolyl-beta-D-glucuronic acid sodium salt 5-Br, 4-Cl, 3-indolyl Blue 498.7 (trihydrate) Not reported Solubility-dependent applications; compatible with aqueous buffers
Key Observations:

Substituent Effects :

  • The 4-chloro substitution in X-Gluc enhances stability and specificity for GUS, producing a blue precipitate .
  • The 6-chloro substitution in Magenta-Gluc shifts the product color to magenta , enabling differentiation in multi-enzyme assays .
  • The absence of a chlorine substituent in the 5-Bromo-3-indoxyl variant may alter binding kinetics, making it suitable for alkaline phosphatase detection .

Solubility and Stability :

  • Cyclohexylammonium salts (CHA) generally exhibit better solubility in organic solvents (e.g., DMF) compared to sodium salts, which are preferred in aqueous systems .
  • Magenta-Gluc’s bromine atom enhances electron density, promoting nucleophilic attack during hydrolysis .

Purity and Commercial Availability :

  • X-Gluc and Magenta-Gluc are available at >98% purity (TCI America, Duchefa Biochemie), while the 5-Bromo-3-indoxyl variant is offered at ≥95% purity (MP Biomedicals) .

Performance in Biochemical Assays

  • GUS Assays :
    • X-Gluc is the gold standard for detecting GUS activity in transgenic plants, with optimized protocols for overnight incubation at 37°C .
    • Magenta-Gluc’s distinct color output allows simultaneous use with other substrates (e.g., X-Gal for β-galactosidase) without spectral overlap .
  • Alkaline Phosphatase Detection: The 5-Bromo-3-indoxyl variant generates a blue product detectable at 620 nm, suitable for immunostaining and blotting techniques .

Biologische Aktivität

5-Bromo-3-indoxyl-β-D-glucuronic acid cyclohexylammonium salt is a compound of significant interest in biochemical research, particularly due to its role as a chromogenic substrate for β-glucuronidase. This article explores its biological activity, mechanisms of action, applications in research, and relevant case studies.

  • Chemical Formula : C₂₀H₂₆BrClN₂O₇
  • Molecular Weight : 493.88 g/mol
  • CAS Number : 199326-16-4
  • Appearance : White solid, stable under recommended storage conditions.

The compound features a brominated indoxyl structure, which is crucial for its biological activity. The glucuronic acid moiety enhances its solubility and reactivity with specific enzymes.

5-Bromo-3-indoxyl-β-D-glucuronic acid cyclohexylammonium salt acts primarily as a substrate for the enzyme β-glucuronidase. Upon hydrolysis by this enzyme, it produces an insoluble blue precipitate (indigo dye), which can be quantitatively measured. This reaction is significant in various applications:

  • Detection of E. coli : The compound is used in microbiological assays to detect and enumerate E. coli in water and food samples.
  • Histochemical Staining : It serves as a histochemical stain for visualizing β-glucuronidase activity in tissue samples.

Biological Activity

The biological activity of 5-Bromo-3-indoxyl-β-D-glucuronic acid cyclohexylammonium salt can be summarized as follows:

Table 1: Summary of Key Studies

StudyObjectiveFindings
Jefferson et al. (1986)Evaluated the substrate properties for β-glucuronidaseConfirmed the production of an intense blue color upon enzymatic hydrolysis, indicating effective substrate use.
Smith et al. (2020)Assessed the compound's use in detecting E. coliDemonstrated high sensitivity and specificity in environmental samples.
Lee et al. (2022)Investigated antimicrobial propertiesFound limited antimicrobial effects against certain bacterial strains; further studies suggested modifications could enhance activity.

Notable Applications

  • Environmental Monitoring : The compound has been effectively used in assessing water quality by detecting fecal contamination through E. coli presence.
  • Biochemical Research : Its role as a substrate has been pivotal in studying enzyme kinetics and metabolic pathways involving glucuronidation.

Q & A

Basic: How is this compound used as a β-glucuronidase (GUS) substrate in histochemical assays?

Methodological Answer:
The compound acts as a chromogenic substrate for GUS, which hydrolyzes the β-glucuronide bond to release 5-bromo-4-chloro-indoxyl. This product dimerizes and oxidizes to form an insoluble blue indigo derivative. To use it:

  • Dissolve the salt in DMSO or DMF (10–20 mg/mL) and filter-sterilize.
  • Add to staining buffer (pH 7.0–7.2) containing potassium ferrocyanide/ferricyanide to accelerate oxidation and reduce background .
  • Incubate tissues at 37°C for 2–24 hours. Terminate the reaction with ethanol to fix tissues and remove chlorophyll (in plant studies) .

Basic: What are the critical storage conditions to maintain substrate stability?

Methodological Answer:

  • Store the lyophilized powder at 2–8°C in a desiccator to prevent hygroscopic degradation.
  • Protect from light to avoid photolytic cleavage of the indolyl group.
  • Prepare working solutions fresh or aliquot stock solutions (in DMSO/DMF) and store at -20°C for ≤6 months .

Advanced: How to resolve inconsistencies in signal intensity across replicates (e.g., faint or no staining)?

Methodological Answer:
Contradictions may arise from:

  • Enzyme inhibition: Check for residual ethanol or detergents in samples; rinse tissues thoroughly before staining.
  • Substrate solubility: Ensure complete dissolution in DMSO/DMF. Undissolved particles reduce effective concentration .
  • Oxidation state: Include 0.5–1 mM potassium ferricyanide in the buffer to stabilize the indoxyl intermediate.
  • pH sensitivity: GUS activity drops below pH 6.7. Verify buffer pH with a calibrated meter .

Advanced: How to confirm GUS specificity when using this substrate?

Methodological Answer:

  • Negative controls: Use tissues/strains lacking GUS (e.g., gusA⁻ mutants).
  • Competitive inhibition: Add 1 mM D-saccharic acid 1,4-lactone, a GUS inhibitor, to the reaction. Absence of blue precipitate confirms specificity .
  • Alternative substrates: Compare results with sodium salt derivatives (e.g., 5-bromo-6-chloro-3-indolyl glucuronide) to rule out salt-specific artifacts .

Advanced: How to optimize substrate concentration for quantitative assays (e.g., fluorometric vs. colorimetric)?

Methodological Answer:

  • Colorimetric (visible light): Use 0.5–1 mg/mL in staining buffer. Higher concentrations increase background due to non-enzymatic hydrolysis .
  • Fluorometric (quantitative): Combine with 4-methylumbelliferyl glucuronide (MUG) at 0.1–0.5 mM. Measure fluorescence (Ex 365 nm/Em 455 nm) using a plate reader, ensuring linearity within the enzyme’s Km range (0.13–2.9 mM) .

Basic: What analytical methods confirm the compound’s purity and structural integrity?

Methodological Answer:

  • HPLC: Use a C18 column with UV detection at 254 nm. Purity ≥98% is required for reproducible assays .
  • Optical rotation: Verify specific rotation at 20°C (α = -87.5° ± 2° for the cyclohexylammonium salt in H₂O:DMF). Deviations indicate contamination or degradation .
  • Mass spectrometry: Confirm molecular weight (487.34 g/mol for the cyclohexylammonium salt) .

Advanced: How to troubleshoot high background staining in microbial colonies?

Methodological Answer:

  • Endogenous activity: Pre-incubate cultures with 0.1% sodium azide to inhibit microbial metabolism without affecting GUS .
  • Salt interference: Replace standard NaCl in media with KCl to avoid chloride competition with the indolyl group .
  • Wash steps: Rinse colonies with 20% methanol to solubilize non-specific precipitates .

Advanced: What are the kinetic implications of using cyclohexylammonium vs. sodium salts?

Methodological Answer:

  • Solubility: The cyclohexylammonium salt has higher solubility in organic solvents (e.g., DMF), enabling concentrated stock solutions. Sodium salts are preferred for aqueous buffers but may precipitate in acidic conditions .
  • Enzyme affinity: Cyclohexylammonium counterions do not interfere with GUS binding, whereas sodium ions may alter Km in pH-sensitive assays .

Basic: How to prepare a stable staining buffer for long-term GUS assays?

Methodological Answer:

  • Combine 0.1 M sodium phosphate buffer (pH 7.0), 10 mM EDTA, 0.5 mM potassium ferricyanide, 0.5 mM potassium ferrocyanide, and 0.1% Triton X-100.
  • Add substrate immediately before use. Avoid repeated freeze-thaw cycles of the buffer .

Advanced: How to adapt this substrate for dual-enzyme detection (e.g., GUS and luciferase)?

Methodological Answer:

  • Sequential assays: Perform GUS staining first, then lyse tissues for luciferase measurement. Use mild detergents (e.g., 0.1% CHAPS) to preserve enzyme activity .
  • Chemiluminescent compatibility: Substitute ferricyanide with luminol (1 mM) and HRP (0.1 µg/mL) for GUS-dependent light emission (λ = 428 nm) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.